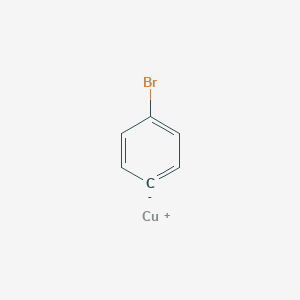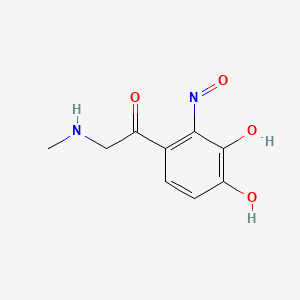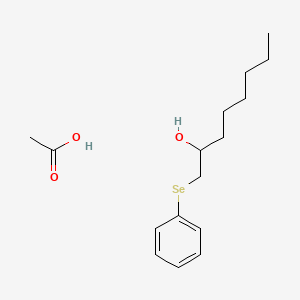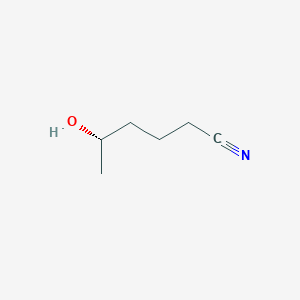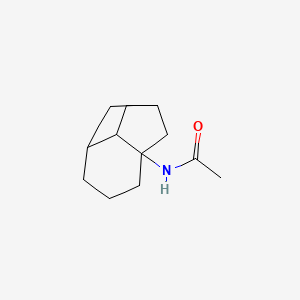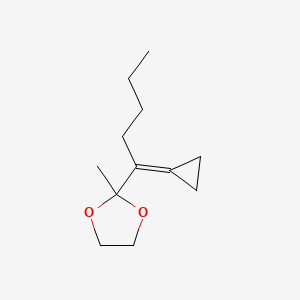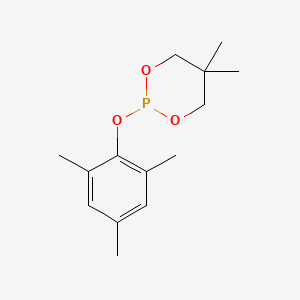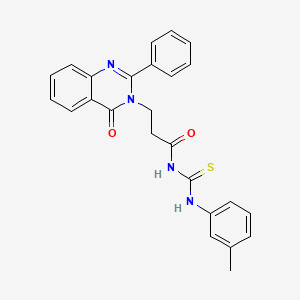
Methyl 4-methylhexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methylhexa-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-methylhexa-2,4-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with dimethyl acetylenedicarboxylate in benzene. This reaction yields a mixture of the (E)- and (Z)-isomers of the compound . The reaction conditions typically involve the use of a solvent such as benzene and may require specific temperature controls to optimize the yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and reaction optimization are likely applied to scale up the production from laboratory to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Ene Reactions: It reacts with electron-deficient acetylenes to form ene adducts.
Diels-Alder Reactions: It can participate in Diels-Alder cycloaddition reactions, forming cyclohexadiene derivatives.
Isomerization: The compound can undergo E to Z isomerization under specific conditions.
Common Reagents and Conditions:
Ene Reactions: Dimethyl acetylenedicarboxylate in benzene.
Diels-Alder Reactions: Tetrachloroethane as a solvent.
Isomerization: Catalysts such as dinuclear palladium complexes.
Major Products Formed:
Ene Reactions: Methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate.
Diels-Alder Reactions: Dimethyl 3,3,5-trimethylcyclohexa-1,4-diene-1,2-dicarboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-methylhexa-2,4-dienoate has several scientific research applications:
Materials Science: The compound’s conjugated diene structure makes it a candidate for the development of new materials with unique electronic properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of methyl 4-methylhexa-2,4-dienoate in chemical reactions involves its conjugated diene system. This system allows the compound to participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily dictated by the electronic structure of the conjugated diene, which facilitates the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Penta-1,3-diene: Another conjugated diene with similar reactivity in Diels-Alder reactions.
2,5-Heptadiene: A nonconjugated diene with different reactivity due to the separation of double bonds.
Uniqueness: Methyl 4-methylhexa-2,4-dienoate is unique due to its specific substitution pattern and the presence of an ester functional group
Propiedades
Número CAS |
69804-81-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl 4-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-6H,1-3H3 |
Clave InChI |
JMFWIGFFRXOYBK-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)


